molecular formula C11H11BrO2 B2360412 (5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone CAS No. 69639-81-2

(5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone

Cat. No.: B2360412
CAS No.: 69639-81-2
M. Wt: 255.111
InChI Key: SOJAMBKKXNAOHY-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone is an organic compound that features a bromine atom, a methoxy group, and a cyclopropyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This is followed by the formation of the cyclopropyl group through a cyclopropanation reaction. The final step involves the formation of the methanone group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

    Cyclopropyl Group Reactions: The cyclopropyl group can participate in ring-opening reactions under certain conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted phenyl derivatives.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of brominated phenyl derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. These interactions can affect various biological pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methoxyphenyl)(methyl)methanone
  • (5-Bromo-2-methoxyphenyl)(ethyl)methanone
  • (5-Bromo-2-methoxyphenyl)(propyl)methanone

Uniqueness

(5-Bromo-2-methoxyphenyl)(cyclopropyl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs with linear alkyl groups. This uniqueness can lead to different reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-10-5-4-8(12)6-9(10)11(13)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJAMBKKXNAOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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